molecular formula C69H108O46S8 B13843729 Monothio Sugammadex Sodium

Monothio Sugammadex Sodium

Cat. No.: B13843729
M. Wt: 1930.1 g/mol
InChI Key: WNIHGHUTZOVWBB-KJVCLXJNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Monothio Sugammadex Sodium involves the reaction of gamma-cyclodextrin with tri-n-butylphosphine and halogens (F, Cl, Br, or I) in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with methyl 3-mercaptopropionate in the presence of alkali metal hydride in an organic solvent . Another method involves reacting 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monothio Sugammadex Sodium undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Monothio Sugammadex Sodium has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of sulfur atoms, which enhance its binding affinity and specificity for certain neuromuscular blocking agents. This modification allows for more efficient reversal of neuromuscular blockade compared to its parent compound, Sugammadex .

Properties

Molecular Formula

C69H108O46S8

Molecular Weight

1930.1 g/mol

IUPAC Name

3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C69H108O46S8/c70-31(71)1-8-117-16-24-55-40(86)48(94)64(102-24)111-57-26(18-119-10-3-33(74)75)104-66(50(96)42(57)88)113-59-28(20-121-12-5-35(78)79)106-68(52(98)44(59)90)115-61-30(22-123-14-7-37(82)83)107-69(53(99)45(61)91)114-60-29(21-122-13-6-36(80)81)105-67(51(97)43(60)89)112-58-27(19-120-11-4-34(76)77)103-65(49(95)41(58)87)110-56-25(17-118-9-2-32(72)73)101-63(47(93)39(56)85)108-54-23(15-116)100-62(109-55)46(92)38(54)84/h23-30,38-69,84-99,116H,1-22H2,(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1

InChI Key

WNIHGHUTZOVWBB-KJVCLXJNSA-N

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CS)O)O)C(=O)O

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Origin of Product

United States

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